molecular formula C8H7NOS B2646245 5-Mercaptooxindole CAS No. 794521-56-5

5-Mercaptooxindole

Cat. No.: B2646245
CAS No.: 794521-56-5
M. Wt: 165.21
InChI Key: LHKRRKGHLHHDGS-UHFFFAOYSA-N
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Description

5-Mercaptooxindole is a sulfur-containing heterocyclic compound with the molecular formula C8H7NOS It is a derivative of oxindole, featuring a mercapto group (-SH) at the fifth position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Mercaptooxindole typically involves the introduction of a mercapto group to an oxindole precursor. One common method is the thiolation of oxindole derivatives using thiolating agents such as thiourea or hydrogen sulfide under acidic or basic conditions. For instance, the reaction of 5-chlorosulfonyl oxindole with triphenylphosphine in anhydrous dichloromethane can yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Mercaptooxindole undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxindole ring can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 7.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrooxindole derivatives.

    Substitution: Halogenated oxindole derivatives.

Scientific Research Applications

5-Mercaptooxindole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its antioxidant and enzyme inhibitory activities.

    Industry: It is used in the synthesis of materials with specific electronic and optical properties, such as nanocrystals for optoelectronics.

Mechanism of Action

The mechanism of action of 5-Mercaptooxindole involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the indole ring can interact with biological receptors, influencing signaling pathways. These interactions can lead to the modulation of cellular processes such as apoptosis and oxidative stress response .

Comparison with Similar Compounds

    Oxindole: Lacks the mercapto group, making it less reactive in certain chemical reactions.

    Indole-3-acetic acid: A plant hormone with different biological activities.

    5-Fluorooxindole: Contains a fluorine atom instead of a mercapto group, leading to different chemical properties and reactivity.

Uniqueness: 5-Mercaptooxindole is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

5-sulfanyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c10-8-4-5-3-6(11)1-2-7(5)9-8/h1-3,11H,4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKRRKGHLHHDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)S)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

794521-56-5
Record name 5-sulfanyl-2,3-dihydro-1H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The 5-chlorosulfonyl oxindole from the previous step, 42.23 g (182.3 mmol) was suspended in anhydrous dichloromethane (100 mL) in a 1 L round flask. The mixture was cooled on ice slush bath and a solution of triphenylphosphine 167.5 g (638 mmol, 3.5 eq.) in anhydrous dichloromethane (300 mL) was dropwise added from an addition funnel under nitrogen with cooling over a 45 min period. After complete addition the flask was removed from the cooling bath and the mixture was stirred at room temperature for 3 hours. The reaction was quenched by water addition, 200 mL. The flask with the biphasic mixture was placed on a 50° C. water bath and the mixture was refluxed under nitrogen for 1 hour, then cooled on ice. The precipitated product was collected by filtration, washed thoroughly with ice-chilled dichloromethane and ice water, then dried by suction and on highvac, to provide 19.58 g of a pure product. The biphasic filtrates were de-oxygenated by argon/vacuum purge (3 times). The mixture was made strongly alkaline by addition of 50% aq. NaOH solution, shaken under Ar and then rapidly separated. The organic phase was re-extracted with water. The aqueous phases were promptly washed with fresh dichloromethane (200 mL). The combined aqueous extracts were made acidic by addition of 6M HCl, the mixture was cooled on ice, the precipitated product was collected by filtration, washed with ice-cold water, dried by suction and on highvac, to provide a second crop of the product, 7.15 g. The combined yield was 26.73 g (88.5% th) of a light tan solid. 1H-NMR (d6-DMSO, 400 MHz): 10.339 (s, 1H), 7.151 (s, 1H), 7.108 (m, 1H), 6.707 (d, 8.0 Hz, 1H), 5.109 (s, 1H), 3.436 (s, 2H)
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
100 mL
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Reaction Step One
Quantity
167.5 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
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Reaction Step Two

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